N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-fluorophenoxy)propanamide
Description
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Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-fluorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O4/c1-9(24-11-7-5-4-6-10(11)16)13(21)17-8-12-18-14(22-2)20-15(19-12)23-3/h4-7,9H,8H2,1-3H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNBDNULNUOOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NC(=N1)OC)OC)OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), are commonly used for the activation of carboxylic acids, particularly for amide synthesis.
Mode of Action
The compound likely interacts with its targets through a mechanism similar to DMTMM. DMTMM forms an active ester with the carboxylic acid, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in amide synthesis. Amide coupling is one of the most common reactions in organic chemistry, and DMTMM is one reagent used for that reaction. The compound may also influence the synthesis of other carboxylic functional groups such as esters and anhydrides.
Biological Activity
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-fluorophenoxy)propanamide is a synthetic compound with significant biological activity, particularly in the realms of medicinal chemistry and biochemistry. This article aims to detail its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a unique triazine core substituted with a fluorophenoxy group and a propanamide moiety. Its molecular formula is , and it exhibits properties that make it suitable for various biochemical interactions.
The primary mechanism of action for this compound involves:
- Target Interaction : The compound primarily targets carboxylic acids through the formation of active esters. This interaction facilitates nucleophilic attack by amines or alcohols, leading to the formation of amides or esters.
- Biochemical Pathways : It influences the amide coupling pathway, which is crucial for synthesizing various biomolecules. This pathway is significant in peptide synthesis and the modification of biomolecules.
Anticancer Activity
Preliminary findings suggest that compounds derived from triazine structures may exhibit cytotoxic effects against cancer cell lines. For example, certain triazine derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival . The specific impact of this compound on cancer cells remains an area for further investigation.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with appropriate amines under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .
Efficacy Studies
In vitro studies have shown that derivatives of triazine can enhance the efficacy of existing drugs when used in combination therapies. For example, combining triazine derivatives with conventional chemotherapeutic agents has led to improved outcomes in preclinical models . The specific effects of this compound in such combinations warrant further exploration.
Data Table: Summary of Biological Activities
Scientific Research Applications
Organic Synthesis
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-fluorophenoxy)propanamide is primarily utilized as a coupling reagent in organic synthesis. It facilitates the formation of amides and esters from carboxylic acids through the activation of these acids into reactive intermediates. This property makes it an essential reagent in synthetic organic chemistry.
Table 1: Comparison of Coupling Reagents
| Reagent Name | Type | Applications |
|---|---|---|
| This compound | Triazine derivative | Amide and ester synthesis |
| Dicyclohexylcarbodiimide (DCC) | Carbodiimide | Peptide synthesis |
| N,N'-Carbonyldiimidazole (CDI) | Imidazole derivative | Activation of carboxylic acids |
Biological Applications
In biological research, this compound has been explored for its potential in modifying biomolecules. It has been utilized in the ligation of polysaccharides such as hyaluronic acid, enhancing the functionality of biopolymers for drug delivery systems.
Case Study: Hyaluronic Acid Modification
A study demonstrated that using this compound allowed for efficient modification of hyaluronic acid. This modification improved the biocompatibility and drug-loading capacity of the resulting conjugates.
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable intermediates facilitates the development of active pharmaceutical ingredients (APIs). Research indicates that derivatives of this compound exhibit promising activity against certain diseases.
Table 2: Pharmaceutical Applications
| Application Area | Compound Derivative | Activity |
|---|---|---|
| Antiviral drugs | N-[4-(methoxyphenyl)-triazine derivatives] | Effective against viral infections |
| Anticancer agents | Modified triazine compounds | Inhibition of tumor growth |
Preparation Methods
Triazine Core Functionalization
The 4,6-dimethoxy-1,3,5-triazine scaffold is typically synthesized via nucleophilic substitution on cyanuric chloride. Sequential methoxylation at positions 4 and 6, followed by introduction of the methylaminomethyl group, yields 2-(aminomethyl)-4,6-dimethoxy-1,3,5-triazine. Patent WO2021165818A1 demonstrates analogous triazine functionalization using aminoguanidine hydrochloride under acidic conditions.
Example Protocol :
- Methoxylation : Cyanuric chloride is reacted with sodium methoxide in tetrahydrofuran (THF) at 0–5°C to replace two chlorides with methoxy groups.
- Aminomethylation : The remaining chloride at position 2 is substituted with methylamine in the presence of a base (e.g., K₂CO₃) to form 2-(methylaminomethyl)-4,6-dimethoxy-1,3,5-triazine.
Propanamide Side Chain Synthesis
The 2-(2-fluorophenoxy)propanamide moiety is prepared via a two-step process:
Step 1: Etherification
2-Fluorophenol reacts with ethyl 2-bromopropionate in the presence of K₂CO₃ to form ethyl 2-(2-fluorophenoxy)propionate. This step parallels methods described in US9994575B2 for analogous ether formations.
Step 2: Amidation
The ester is hydrolyzed to 2-(2-fluorophenoxy)propanoic acid using aqueous NaOH, followed by activation with carbonyldiimidazole (CDI) and coupling with methylamine. CDI-mediated amidation is highlighted in WO2021165818A1 for its efficiency and mild conditions.
Final Coupling Reaction
The triazine-methylamine intermediate is coupled with 2-(2-fluorophenoxy)propanoyl chloride using a coupling agent. Patent US9994575B2 reports similar amide bond formations using HATU or EDCl, though CDI (as in WO2021165818A1) is preferred for reduced racemization.
Optimized Conditions :
- Solvent : N-Methyl-2-pyrrolidone (NMP) at 0–5°C.
- Reagents : CDI (2.05 equiv.), followed by dropwise addition of the propanoyl chloride.
- Yield : ~90% after purification via recrystallization.
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, 30% acetonitrile/70% water) shows a retention time of 10.1 minutes, consistent with related triazine derivatives. The compound is stable under inert atmospheres but hygroscopic, requiring storage at −20°C.
Scale-Up Considerations
Solvent Selection
NMP enables high solubility of intermediates, as evidenced in WO2021165818A1, but requires careful removal via distillation to avoid residual toxicity.
Cost-Effective Reagents
Substituting CDI with cheaper alternatives like EDCl/HOBt reduces costs but may lower yields by 5–10%.
Challenges and Solutions
Regioselectivity in Triazine Substitution
Methoxylation at positions 4 and 6 must be carefully controlled to avoid over-substitution. Low-temperature reactions (−10°C) improve selectivity.
Amide Racemization
Using CDI instead of DCC minimizes racemization during coupling, preserving stereochemical integrity.
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-fluorophenoxy)propanamide?
The synthesis typically involves coupling reactions using triazine derivatives as intermediates. Key steps include:
- Amidation : Reacting 2-(2-fluorophenoxy)propanoic acid with a triazine-containing amine precursor. Coupling agents like (4,6-dimethoxy-1,3,5-triazin-2-yl)carbamate derivatives are used to activate the carboxyl group .
- Solvent Selection : Polar aprotic solvents (e.g., N,N-dimethylacetamide or THF) are preferred to stabilize intermediates and enhance reaction efficiency .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential to isolate the product from unreacted starting materials and byproducts .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the triazine methyl group (δ ~3.8–4.0 ppm for methoxy protons) and the fluorophenoxy moiety (δ ~6.5–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or FAB-MS validates the molecular ion peak (e.g., m/z 428.3 [M+H]+ for analogous triazine-propanamide compounds) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, particularly for resolving isomers or diastereomers .
Advanced: How can researchers resolve contradictions in reported biological activities of triazine-propanamide derivatives?
Discrepancies often arise from differences in:
- Assay Conditions : For antifungal studies, microdilution methods (e.g., MIC values against Candida spp.) must standardize inoculum size and growth media .
- Structural Variants : Substituents on the triazine ring (e.g., methoxy vs. amino groups) significantly alter bioactivity. Compare analogs using SAR models to identify critical functional groups .
- Orthogonal Assays : Validate activity via cytotoxicity assays (e.g., MTT tests) and mechanistic studies (e.g., target enzyme inhibition) to rule off-target effects .
Advanced: What strategies optimize the amidation step to improve synthetic yield?
- Coupling Reagents : Replace classical agents (e.g., HATU) with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride for higher efficiency and reduced racemization .
- Stoichiometry : Use a 1.2:1 molar ratio of carboxylic acid to amine to account for side reactions .
- Temperature Control : Conduct reactions at 0–5°C to minimize triazine ring decomposition, followed by gradual warming to room temperature .
Basic: What role does the triazine core play in the compound’s chemical reactivity?
The 4,6-dimethoxy-1,3,5-triazine moiety acts as:
- Electrophilic Center : The electron-deficient triazine ring facilitates nucleophilic substitution, enabling conjugation with amines or thiols .
- Hydrogen-Bond Acceptor : Methoxy groups enhance solubility and participate in interactions with biological targets (e.g., enzyme active sites) .
- Stability : Dimethoxy substituents reduce hydrolysis susceptibility compared to chlorotriazines .
Advanced: How to design experiments to assess metabolic stability in vitro?
- Liver Microsome Assays : Incubate the compound with rat or human liver microsomes (37°C, NADPH-regenerating system) and monitor degradation via LC-MS .
- Metabolite Identification : Use tandem MS to detect hydroxylated or demethylated products, focusing on the triazine and fluorophenoxy regions .
- Enzyme Inhibition Studies : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Basic: What are the key considerations for storing and handling this compound?
- Storage : Keep at –20°C under inert gas (argon) to prevent oxidation of the triazine ring and fluorophenoxy group .
- Handling : Use glassware instead of plastic to avoid adsorption losses. PPE (gloves, goggles) is mandatory due to potential irritant properties .
Advanced: How to analyze stereochemical outcomes in derivatives with chiral centers?
- Chiral Chromatography : Use Chiralpak® columns (e.g., OD-H) with methanol/CO2 mobile phases to resolve enantiomers (e.g., Rt = 1.6 vs. 2.4 min for isomers) .
- Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to assign absolute configurations .
Basic: What computational tools predict the compound’s physicochemical properties?
- LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity, critical for pharmacokinetic profiling .
- pKa Prediction : The fluorophenoxy group (pKa ~8–10) and triazine core (pKa ~3–5) influence ionization states; employ MarvinSketch for accurate modeling .
Advanced: How to address low solubility in aqueous buffers during biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
